molecular formula C11H14ClN3O2 B13591881 3-(3-Aminopropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione hydrochloride

3-(3-Aminopropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione hydrochloride

Cat. No.: B13591881
M. Wt: 255.70 g/mol
InChI Key: LNOCBZKRMLGSAC-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminopropyl group attached to a tetrahydroquinazoline dione core. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminopropylamine and a suitable quinazoline derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

3-(3-Aminopropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: This compound also contains an aminopropyl group and is used in surface modification and functionalization.

    3-Aminopropylmethacrylamide: Another compound with an aminopropyl group, used in polymer chemistry and material science.

Uniqueness

3-(3-Aminopropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione hydrochloride is unique due to its specific quinazoline dione core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

3-(3-aminopropyl)-1H-quinazoline-2,4-dione;hydrochloride

InChI

InChI=1S/C11H13N3O2.ClH/c12-6-3-7-14-10(15)8-4-1-2-5-9(8)13-11(14)16;/h1-2,4-5H,3,6-7,12H2,(H,13,16);1H

InChI Key

LNOCBZKRMLGSAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCN.Cl

Origin of Product

United States

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